molecular formula C12H15N3O3S B5485201 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B5485201
M. Wt: 281.33 g/mol
InChI Key: BGFIBKALVTVWCM-UHFFFAOYSA-N
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Description

The compound “N-(1,1-dioxido-2,3-dihydro-3-thienyl)glycine” is a related compound with the CAS Number: 201990-24-1 . It has a molecular weight of 191.21 and its IUPAC name is [(1,1-dioxido-2,3-dihydro-3-thienyl)amino]acetic acid . Another related compound is “(1,1-dioxido-2,3-dihydro-3-thienyl)amine hydrochloride” with the CAS Number: 56275-95-7 . It has a molecular weight of 169.63 .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as NMR spectroscopy . For example, the 1H and 13C NMR spectra of related compounds were recorded in CDCl3 or DMSO-d6 as a solvent on a Varian Gemini NMR spectrometer at 300 MHz and 75 MHz, respectively, using TMS as an internal standard .


Physical and Chemical Properties Analysis

The physical form of “N-(1,1-dioxido-2,3-dihydro-3-thienyl)glycine” is solid . It is stored at room temperature . The compound “(1,1-dioxido-2,3-dihydro-3-thienyl)amine hydrochloride” is also a solid and is stored at room temperature .

Safety and Hazards

The safety data sheets (MSDS) for these compounds can provide information about their hazards, handling, storage, and disposal. For example, the MSDS for “N-(1,1-dioxido-2,3-dihydro-3-thienyl)glycine” can be found online .

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c16-12(14-9-4-6-19(17,18)8-9)10-7-13-15-5-2-1-3-11(10)15/h4,6-7,9H,1-3,5,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFIBKALVTVWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)NC3CS(=O)(=O)C=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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